molecular formula C14H8BrNO2 B13777366 6-Bromo-3-(4-pyridyl)coumarin CAS No. 67210-65-5

6-Bromo-3-(4-pyridyl)coumarin

Cat. No.: B13777366
CAS No.: 67210-65-5
M. Wt: 302.12 g/mol
InChI Key: GGVUGCIQDIGPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(4-pyridyl)coumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(4-pyridyl)coumarin typically involves the bromination of 3-(4-pyridyl)coumarin. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-(4-pyridyl)coumarin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4-pyridyl)coumarin involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    3-(4-Pyridyl)coumarin: Lacks the bromine atom, resulting in different reactivity and applications.

    6-Bromo-3-(4-methylpyridyl)coumarin: Similar structure but with a methyl group instead of a hydrogen atom on the pyridyl ring, leading to variations in biological activity.

Uniqueness: 6-Bromo-3-(4-pyridyl)coumarin is unique due to the presence of both the bromine atom and the pyridyl group, which confer distinct chemical reactivity and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

67210-65-5

Molecular Formula

C14H8BrNO2

Molecular Weight

302.12 g/mol

IUPAC Name

6-bromo-3-pyridin-4-ylchromen-2-one

InChI

InChI=1S/C14H8BrNO2/c15-11-1-2-13-10(7-11)8-12(14(17)18-13)9-3-5-16-6-4-9/h1-8H

InChI Key

GGVUGCIQDIGPSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.